REACTION_CXSMILES
|
[CH2:1]([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:18](Br)[CH:19]=[CH2:20].CCN(C(C)C)C(C)C.CO>CN(C=O)C.C(Cl)Cl>[CH2:20]([N:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:19]=[CH2:18]
|
Name
|
Resin 3
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.7 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)NCCCCCCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.25 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resin was washed with DMF (10×5 cm3) and DCM (10 cm3)
|
Type
|
CUSTOM
|
Details
|
The solvent and the reagent was then removed by filtration
|
Type
|
WASH
|
Details
|
the resin washed with DCM (2×20 cm3)
|
Type
|
CUSTOM
|
Details
|
The filtrate of this last reaction step
|
Type
|
WASH
|
Details
|
wash (25 cm3) from the resin
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CCCCCCCC)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |